molecular formula C11H13F B1391928 5-(3-Fluorophenyl)-1-pentene CAS No. 1143461-53-3

5-(3-Fluorophenyl)-1-pentene

Cat. No. B1391928
M. Wt: 164.22 g/mol
InChI Key: HADHIHILTWJGOP-UHFFFAOYSA-N
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Description

This would typically include the compound’s molecular formula, structure, and possibly its molar mass.



Synthesis Analysis

This involves looking at how the compound is made. It could be synthesized from other compounds through various chemical reactions.



Molecular Structure Analysis

This involves analyzing the structure of the molecule, including the arrangement of atoms and the types of bonds between them.



Chemical Reactions Analysis

This involves studying the reactions the compound can undergo, the conditions required for these reactions, and the products that are formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Polymerization Studies

5-Phenyl-2-pentene, a compound similar to 5-(3-Fluorophenyl)-1-pentene, has been studied for its potential in monomer-isomerization polymerization. Researchers found that it undergoes polymerization with specific catalysts to give a polymer consisting exclusively of 5-phenyl-1-pentene units. This process involves geometric and positional isomerizations of the monomer during polymerization (Endo, Tsujikawa, & Otsu, 1986).

Spectroscopic Analysis

The conformation-specific spectroscopy and excited state photophysics of 5-phenyl-1-pentene, a closely related compound, have been extensively studied. Researchers have identified different conformational isomers and investigated their fluorescence lifetimes, suggesting potential applications in understanding molecular dynamics and structure (Pillsbury & Zwier, 2009).

Photochromic Properties

Unsymmetrical photochromic diarylethenes containing a fluorophenyl group, which is structurally similar to 5-(3-Fluorophenyl)-1-pentene, have been synthesized. Their photochromic and fluorescent properties have been analyzed, showing potential applications in optical recording mediums due to their sensitivity to specific wavelengths of light (Chen, Pu, Liu, & Le, 2009).

Catalysis Research

In the field of catalysis, compounds similar to 5-(3-Fluorophenyl)-1-pentene have been utilized in studies involving the polymerization of olefins. The behavior of various catalysts in the polymerization of related compounds has been examined, shedding light on the mechanisms and efficiencies of these catalytic processes (Descour et al., 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-fluoro-3-pent-4-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-2-3-4-6-10-7-5-8-11(12)9-10/h2,5,7-9H,1,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADHIHILTWJGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-1-pentene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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